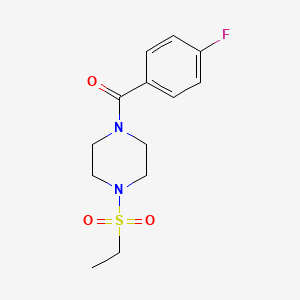

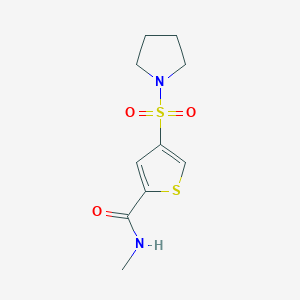

1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine and related derivatives involves complex reactions, including connection reactions of 1,3,4-thiadiazol with N-substituted piperazine. Optimal conditions for these syntheses have been explored, revealing the importance of solvent choice, acid acceptor, and reaction temperature in achieving high yields (Wu Qi, 2014).

Molecular Structure Analysis

X-ray analysis and other spectroscopic methods such as 1H NMR, 13C NMR, and IR have been pivotal in determining the molecular structure of 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine derivatives. These studies provide detailed insights into the compound's conformation, bond lengths, angles, and overall geometry, contributing to a better understanding of its chemical behavior (S. Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine include condensation reactions, nucleophilic substitutions, and interactions with various reagents. The compound's reactivity under different conditions has been a subject of study, leading to the synthesis of novel derivatives with varied biological activities (C. Sanjeevarayappa et al., 2015).

Physical Properties Analysis

The physical properties of 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine, including its melting point, solubility in various solvents, and crystalline structure, have been extensively analyzed. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications (Md. Serajul Haque Faizi et al., 2016).

Chemical Properties Analysis

Investigations into the chemical properties of 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine focus on its reactivity, stability, and interactions with biological systems. Studies have shown that derivatives of this compound exhibit significant antibacterial activities, highlighting its potential in the development of new therapeutic agents (Wu Qi, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Labeling for Imaging

- The synthesis of [18F]GBR 12909, a dopamine reuptake inhibitor, where 4-fluoro-4′-[18F]fluorobenzophenone, related to the compound of interest, is prepared for positron emission tomography (PET) imaging applications, offering insights into dopamine-related disorders (Haka & Kilbourn, 1990).

Crystal Structure Analysis

- The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a reaction product involving ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, provides insights into the molecular conformation and interactions of such compounds (Faizi, Ahmad, & Golenya, 2016).

Antibacterial Activities

- Novel piperazine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating significant potential against various bacterial strains, indicating the relevance of such compounds in developing new antibacterial agents (Qi, 2014).

Inhibitors of Blood Platelet Aggregation

- Research into compounds structurally related to 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine has identified potential inhibitors of human blood platelet cAMP phosphodiesterase, demonstrating applications in developing antithrombotic therapies (Meanwell et al., 1993).

Eigenschaften

IUPAC Name |

(4-ethylsulfonylpiperazin-1-yl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3S/c1-2-20(18,19)16-9-7-15(8-10-16)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTZIMLAUBWICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5590676.png)

![4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5590685.png)

![N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590692.png)

![4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5590696.png)

![3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5590701.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5590702.png)

![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5590735.png)

![2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5590743.png)

![5-butyl-4-ethyl-2-[2-(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5590765.png)

![N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5590768.png)